3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is an organic compound characterized by its molecular formula CHNOS. This compound features a propanoic acid backbone with an amino group and a sulfonylamino group attached to a para-methylphenyl ring. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized from commercially available starting materials such as 4-methylbenzenesulfonyl chloride and β-alanine. It is often utilized in research settings due to its potential therapeutic properties.
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is classified as a sulfonamide, a type of organic compound containing a sulfonamide group (−SO−NH). Its structural uniqueness allows it to interact with various biological targets, making it of particular interest in pharmacological studies.
The synthesis of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Typically, the reaction is carried out under controlled temperature and pH conditions, monitored by techniques such as thin-layer chromatography. For industrial production, methods like continuous flow reactors may be employed to enhance efficiency.
The molecular structure of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid consists of:
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid can undergo several chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action for 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves its interaction with the H ATPase enzyme, also known as the gastric proton pump, which is crucial for gastric acid secretion.
The compound inhibits the activity of this enzyme in gastric microsomes isolated from stomach tissue, leading to decreased gastric acid production. This inhibition may help protect the gastric mucosa from ulcers induced by chemical irritants or stress.
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide further insights into its structural characteristics.
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid has several significant applications in scientific research:
The development of sulfonamide-containing amino acids represents a pivotal advancement in medicinal chemistry, originating from the antimicrobial properties of early sulfa drugs. The structural hybridization of amino acid backbones with sulfonamide functionalities emerged as a strategy to enhance biological targeting, particularly against resistant pathogens. Compounds like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exemplify this approach, demonstrating potent activity against ESKAPE pathogens and drug-resistant Candida auris (MIC range: 0.5–64 µg/mL) . These derivatives leverage the sulfonamide group’s capacity to inhibit enzymes involved in peptidoglycan synthesis, such as those in the MurA-F pathway, which are essential for bacterial cell wall integrity . The historical trajectory underscores a shift from simple sulfonamides to complex hybrids, where the integration of N-sulfonylamino motifs—as seen in 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid—enables dual targeting of prokaryotic and eukaryotic pathogens through tailored electronic and steric properties [3] .
Table 1: Evolution of Key Sulfonamide-Amino Acid Hybrids
Compound Class | Structural Feature | Biological Target | Era |
---|---|---|---|
Early Sulfa Drugs | Simple aryl sulfonamides | Dihydropteroate synthase | 1930s |
β-Amino Acid Derivatives | 4-Hydroxyphenyl-amino linkage | ESKAPE pathogens, Candida auris | 2000s |
Sulfonylamino Propanoates | 4-Methylphenylsulfonylamino group | Peptidoglycan synthesis enzymes | 2010s-Present |
The 4-methylphenylsulfonyl (tosyl) moiety in 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid confers distinct physicochemical and biochemical properties critical for bioactivity. This group enhances molecular rigidity through steric bulk and electron-withdrawing effects, facilitating precise interactions with hydrophobic enzyme pockets. The methyl group at the para-position optimizes lipophilicity (logP), improving membrane permeability without excessive hydrophobicity—a balance evidenced in derivatives like (2S)-3-amino-2-(4-methylphenyl)propanoic acid (CID: 50908436) [1] [5]. Synthetic applications highlight this moiety’s versatility: it serves as a protected intermediate in multi-step syntheses, such as enantioselective alkylations of amino acid esters [7]. For instance, the steric bulk of the tosyl group in 3-({[2-(4-methylphenyl)vinyl]sulfonyl}amino)propanoic acid (MW: 269.32) directs regioselective cyclizations to form lactones or aziridines, leveraging the sulfonamide’s nucleofugal capacity [6] [9]. The moiety’s stability under acidic conditions further enables its use in peptide mimetics targeting intracellular enzymes [7].
Table 2: Spectroscopic and Physicochemical Properties of Key Derivatives
Compound | Molecular Formula | Molecular Weight | Key Spectral Data |
---|---|---|---|
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid | C₁₀H₁₄N₂O₄S | 258.29 | IR: 1732 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O) [2] [3] |
(2S)-3-Amino-2-(4-methylphenyl)propanoic acid | C₁₀H₁₃NO₂ | 179.22 | ¹³C NMR (DMSO-d₆): 19.0, 128.8, 134.6, 170.9 ppm [5] |
3-({[2-(4-methylphenyl)vinyl]sulfonyl}amino)propanoic acid | C₁₂H₁₅NO₄S | 269.32 | ¹H NMR: 7.8 ppm (vinyl-H), 3.2 ppm (propanoic acid-CH₂) [6] |
Stereochemistry is a critical determinant in the bioactivity of 3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid derivatives. The (S)-enantiomer (CAS: 21753-19-5) exhibits enhanced target specificity due to optimal three-dimensional alignment with chiral enzyme active sites, such as those in bacterial cell wall synthases [2] [3]. In contrast, the racemic mixture (CAS: 24571-53-7) shows reduced potency, underscoring the metabolic vulnerability of the (R)-configuration to enzymatic degradation [3]. Synthetic methodologies exploit this dichotomy: asymmetric phase-transfer catalysis using (S)-4,4-dibutyl-2,6-bis(3,4,5-trifluorophenyl)dinaphthoazepinium bromide achieves enantiomeric excesses >95% for (R)-amino acid precursors, which can be derivatized to pharmacologically active sulfonamides [7]. The configurational stability of the α-carbon in physiological conditions further dictates in vivo efficacy, as epimerization diminishes target engagement [5] [7].
Table 3: Comparative Analysis of Enantiomeric Forms
Parameter | (S)-Enantiomer | Racemic Mixture | Significance |
---|---|---|---|
CAS Registry | 21753-19-5 [2] | 24571-53-7 [3] | Distinct chemical identities |
Synthetic Accessibility | Chiral auxiliaries/catalysts | Direct sulfonylation | 95-97% ee achievable via PTC [7] |
Target Affinity | High (e.g., MurA enzyme inhibition) | Moderate | Steric complementarity with chiral binding pockets |
Metabolic Stability | Resistant to deamination | Variable epimerization | Impacts half-life in vivo [3] |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8